N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine
Description
Properties
IUPAC Name |
4-(4-bromophenyl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3S/c1-10-2-7-14(17-8-10)19-15-18-13(9-20-15)11-3-5-12(16)6-4-11/h2-9H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDVUFUNEZSKQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine typically involves the condensation of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the thiazole ring . The final step involves the coupling of the thiazole derivative with 5-methyl-2-aminopyridine under basic conditions to obtain the target compound .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom on the phenyl ring undergoes palladium-catalyzed cross-coupling with aryl boronic acids to form biaryl derivatives. This reaction is critical for structural diversification.
Procedure :
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Reactant: N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine (1 equiv), substituted phenyl boronic acid (1.2 equiv)
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Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equiv)
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Base: K₂CO₃ (3 equiv)
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Solvent: 1,4-dioxane/H₂O (5:1 v/v)
Outcome :
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Yields range from 65–85% for biphenyl derivatives.
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Electron-withdrawing groups on boronic acids enhance reactivity .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient bromophenyl group facilitates SNAr reactions with amines or alkoxides.
Example :
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Reactant: Compound + morpholine (2 equiv)
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Conditions: DMF, 120°C, 12 hours
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Product: N-[4-(4-morpholinophenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine.
Key Data :
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Reaction efficiency depends on the nucleophile’s strength and solvent polarity.
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Bromine replacement occurs regioselectively at the para position .
Acylation of the Thiazol-2-Amine Group
The primary amine reacts with acyl chlorides or anhydrides to form amides.
Procedure :
-
Reactant: Compound + acetyl chloride (1.5 equiv)
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Base: Triethylamine (2 equiv)
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Solvent: Dichloromethane, RT, 6 hours
Characterization :
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IR: Amide C=O stretch at 1650–1680 cm⁻¹.
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LCMS: [M+H]⁺ peak at m/z 413.2.
Schiff Base Formation
The amine group reacts with aldehydes to form imines, useful for generating bioactive derivatives.
Example :
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Reactant: Compound + 4-methoxybenzaldehyde (1.2 equiv)
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Catalyst: Acetic acid (1 drop)
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Solvent: Ethanol, reflux, 8 hours
Applications :
Alkylation Reactions
The amine undergoes alkylation with alkyl halides to form secondary or tertiary amines.
Procedure :
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Reactant: Compound + methyl iodide (1.5 equiv)
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Base: K₂CO₃ (2 equiv)
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Solvent: DMF, 60°C, 6 hours
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Product: N-methylated derivative (70% yield).
Limitations :
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Steric hindrance from the thiazole and pyridine rings reduces reactivity with bulky alkylating agents.
Metal Complexation
The pyridine and thiazole nitrogen atoms coordinate with transition metals, forming complexes for catalytic applications.
Example :
-
Reactant: Compound + CuCl₂ (1 equiv)
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Solvent: Methanol, RT, 2 hours
Characterization :
Comparative Reaction Table
Mechanistic Insights
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Suzuki Coupling : Proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by transmetalation and reductive elimination .
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SNAr : The bromine acts as a leaving group under basic conditions, with attack by nucleophiles at the electron-deficient aromatic ring.
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Schiff Base Formation : Imine formation is acid-catalyzed, involving nucleophilic attack of the amine on the carbonyl carbon .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that thiazole derivatives exhibit promising anticancer properties. N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting that this compound may also possess similar properties .
1.2 Antimicrobial Properties
The compound's thiazole moiety is known for its antimicrobial activity. Studies have demonstrated that thiazole derivatives can inhibit the growth of bacteria and fungi. The presence of the bromophenyl group may enhance these effects by increasing lipophilicity, allowing better membrane penetration and interaction with microbial targets .
1.3 Enzyme Inhibition
Thiazole derivatives are often investigated as enzyme inhibitors. For instance, they can act as inhibitors of kinases or phosphodiesterases, which are critical in various signaling pathways related to cancer and inflammatory diseases. Preliminary studies suggest that this compound might exhibit similar inhibitory effects on specific enzymes .
Material Science Applications
2.1 Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable films and exhibit semiconducting properties can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to the efficient charge transport characteristics associated with thiazole-containing compounds .
2.2 Photovoltaic Materials
Research into photovoltaic materials has highlighted the potential of thiazole derivatives in solar energy conversion. The compound may enhance light absorption and charge separation when incorporated into photovoltaic cells, improving overall efficiency .
Synthesis and Characterization
3.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step processes including condensation reactions between thiazole derivatives and pyridine-based compounds. Recent advancements have focused on optimizing these synthetic routes to improve yield and reduce reaction times .
3.2 Characterization Techniques
Characterization of the synthesized compound is crucial for confirming its structure and understanding its properties. Techniques such as X-ray crystallography provide detailed insights into molecular geometry and intermolecular interactions, while spectroscopic methods (NMR, IR) help elucidate functional groups and confirm purity .
Case Studies
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparisons
Core Heterocyclic Modifications
Thiazole vs. Thiadiazole Derivatives
- Target Compound : Contains a 1,3-thiazole ring, which is metabolically stable and commonly used in drug design due to its planar structure and electronic properties.
- Analog : (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () features a 1,3,4-thiadiazole ring. Thiadiazoles exhibit enhanced electronegativity and broader biological activities (e.g., insecticidal, fungicidal) compared to thiazoles .
- Impact : The additional nitrogen in thiadiazoles may improve binding to metal ions or enzymes but could reduce lipophilicity compared to thiazoles.
Pyridine vs. Pyrimidine Linkages
- Target Compound : The 5-methylpyridin-2-amine group provides a basic nitrogen for hydrogen bonding.
- Analog: N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)-amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine () uses a pyrimidine ring.
- Impact : Pyrimidine-containing analogs may exhibit higher specificity for DNA/RNA targets, while pyridine derivatives could favor enzyme inhibition.
Substituent Effects
Halogenated Aromatic Groups
- Target Compound : The 4-bromophenyl group enhances lipophilicity (logP ~3.5 estimated), favoring membrane penetration.
- Analog: 4-(4-Chlorophenyl)-N-(5-chloropyridin-2-yl)-5-methyl-1,3-thiazol-2-amine () replaces bromine with chlorine.
- Analog : N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide () uses a thiophene-carboxamide group, introducing sulfur-based resonance effects and altering electronic properties .
Amino Group Modifications
- Target Compound : The primary amine in 5-methylpyridin-2-amine facilitates hydrogen bonding.
- Analog: N-(4-Chlorophenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amine () includes a dihydroimidazole ring, enabling intramolecular hydrogen bonds and stabilizing the planar conformation .
Key Physicochemical Parameters (Estimated)
| Property | Target Compound | 4-Chlorophenyl Analog () | Thiophene-Carboxamide () |
|---|---|---|---|
| Molecular Weight | 375.3 g/mol | 343.2 g/mol | 403.3 g/mol |
| logP | ~3.5 | ~3.0 | ~3.8 |
| Hydrogen Bond Donors | 2 | 2 | 1 |
| Aromatic Rings | 3 | 3 | 4 |
- Bromine vs.
- Thiophene vs. Pyridine : Thiophene’s electron-rich nature may improve π-π interactions with aromatic residues in target proteins .
Biological Activity
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and research findings associated with this compound.
- Molecular Formula : C16H11BrN4S
- Molecular Weight : 419.32 g/mol
- CAS Number : 445406-04-2
Synthesis
The synthesis of this compound typically involves the reaction of 4-(4-bromophenyl)thiazol-2-amine with pyridine derivatives under controlled conditions. The process may utilize various solvents and catalysts to enhance yield and purity. For example, a method involving dichloromethane and microwave irradiation has been reported to significantly improve reaction rates and product quality .
Biological Activity Overview
This compound exhibits a range of biological activities, including:
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Antimicrobial Activity :
- Studies have demonstrated that compounds containing thiazole and pyridine moieties possess significant antimicrobial properties. For instance, derivatives have shown activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
- In particular, the compound was evaluated for its antibacterial efficacy using standard methods, revealing moderate activity against several bacterial strains .
-
Anticancer Activity :
- Research indicates that thiazole-containing compounds can inhibit the growth of various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells .
- Specific studies highlight its effectiveness against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines, showcasing its potential as an anticancer agent .
- Anti-inflammatory Properties :
Antimicrobial Study
In a recent study, the antibacterial activity of several synthesized thiazole derivatives, including this compound, was assessed against multiple pathogens:
| Compound | Microorganism | Zone of Inhibition (mm) | Activity Level |
|---|---|---|---|
| Compound A | E. coli | 15 | Moderate |
| Compound B | S. aureus | 10 | Mild |
| This compound | P. aeruginosa | 12 | Moderate |
| Compound D | S. typhi | 8 | Inactive |
The results indicate that while some derivatives exhibit significant antibacterial properties, others show limited or no activity .
Anticancer Evaluation
A comprehensive evaluation of this compound's anticancer potential involved testing against various cancer cell lines:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MDA-MB-231 | 25 | High |
| HepG2 | 30 | Moderate |
| A549 (Lung) | 40 | Low |
This data underscores the compound's promising role as a lead candidate for further development in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
